DOTATATE acetate

Somatostatin receptor Binding affinity Radiopeptide

Procure oxodotreotide acetate (DOTATATE, CAS 177943-89-4) as the gold-standard DOTA-conjugated precursor for SSTR2-targeted theranostics. Its Tyr³-octreotate backbone ensures superior SSTR2 internalization and higher tumor-to-kidney uptake ratios vs. DOTA-TOC/NOC, ensuring robust PET imaging (⁶⁸Ga) and PRRT (¹⁷⁷Lu) outcomes. Essential for translational research requiring NETTER-1 trial-relevant pharmacokinetics and reliable ²²⁵Ac/⁶⁴Cu novel radiolabeling benchmarks.

Molecular Formula C73H106N14O27S2
Molecular Weight 1675.8 g/mol
CAS No. 177943-89-4
Cat. No. B612823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDOTATATE acetate
CAS177943-89-4
SynonymsDOTATATE;  DOTA-(Tyr³,Thr⁸)-Octreotide;  DOTA-[Tyr3] Octreotide Acid (Octreotate)
Molecular FormulaC73H106N14O27S2
Molecular Weight1675.8 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O
InChIInChI=1S/C65H90N14O19S2.4C2H4O2/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;4*1-2(3)4/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);4*1H3,(H,3,4)/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;;;;/m1..../s1
InChIKeyYHGBTEQKXYHHPW-TWDDAPNHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Storage−20°C

Oxodotreotide acetate (CAS 177943-89-4): DOTA-Conjugated Peptide Precursor for SSTR2-Targeted Theranostics and PRRT Research Procurement


Oxodotreotide acetate (DOTATATE acetate, CAS 177943-89-4) is an eight-amino acid somatostatin analog comprising Tyr³-octreotate covalently linked to the bifunctional chelator DOTA (tetraxetan) . This DOTA-conjugated peptide serves as a universal precursor that can be radiolabeled with diagnostic radionuclides (e.g., ⁶⁸Ga for PET, ¹¹¹In for SPECT) or therapeutic radionuclides (e.g., ¹⁷⁷Lu, ⁹⁰Y) for peptide receptor radionuclide therapy (PRRT) . The compound exhibits high-affinity binding to somatostatin receptor subtype 2 (SSTR2), which is overexpressed on the surface of numerous neuroendocrine tumor (NET) cells, enabling targeted theranostic applications in oncology research .

Why Generic SSTR-Targeted Peptide Substitution Cannot Replicate Oxodotreotide Acetate's Performance Profile


Although multiple DOTA-conjugated somatostatin analogs exist for SSTR2-targeted imaging and therapy, oxodotreotide acetate (DOTATATE) differs quantitatively from its closest analogs—including DOTA-TOC (edotreotide) and DOTA-NOC—in receptor binding affinity, internalization efficiency, tumor-to-kidney uptake ratio, and established clinical outcomes. Substituting one peptide for another without considering these quantifiable differences can alter radiolabeling efficiency, in vivo biodistribution, and therapeutic index. The evidence presented in Section 3 demonstrates that oxodotreotide acetate's Tyr³-octreotate backbone confers superior SSTR2 internalization and improved tumor retention relative to octreotide-based analogs [1], while its defined clinical progression-free survival advantage in PRRT is established in Phase III trials [2]. These differences are material for research procurement decisions where experimental reproducibility or translational relevance depends on using the precise peptide sequence with the known pharmacological profile.

Quantitative Comparator Evidence: Oxodotreotide Acetate vs. Octreotide, DOTA-TOC, and DOTA-NOC Analogs


SSTR2 Binding Affinity: Oxodotreotide Acetate (DOTATATE) vs. Octreotide and DOTA-TOC

Oxodotreotide acetate (as ¹⁷⁷Lu-DOTATATE) exhibits enhanced binding to somatostatin receptors compared to octreotide and Tyr³-octreotide, attributed to the structural modification of the peptide analog (Tyr³-octreotate) . In a head-to-head comparison, ¹¹¹In-DOTA-NOC showed 3- to 4-fold higher SSTR2 binding affinity than ¹¹¹In/⁹⁰Y-DOTA-TOC, while DOTATATE demonstrates comparable high affinity to SSTR2 with the additional advantage of improved internalization and tumor retention relative to DOTA-TOC [1]. Octreotide, lacking the DOTA chelator, cannot be directly radiolabeled with therapeutic radionuclides for PRRT, representing a fundamental functional difference.

Somatostatin receptor Binding affinity Radiopeptide

Tumor Uptake and Internalization Efficiency: DOTATATE vs. DOTA-TOC

In preclinical comparative studies, novel radiopeptides including DOTA-NOC-ATE internalized much more efficiently than [¹¹¹In-DOTA]-TOC in SSTR2-expressing AR4-2J cells [1]. Animal biodistribution studies showed that [¹¹¹In]-DOTA-NOC-ATE achieved at least 2-fold higher tumor uptake compared with [¹¹¹In-DOTA]-TOC in subcutaneous AR4-2J tumors in Lewis rats [1]. In vivo agonist-induced internalization of SSTR2 receptors by DOTATATE is fast (initiating within 2.5 minutes post-injection) and extremely efficient, with most cell surface receptors internalizing into endosome-like structures [2].

Internalization Tumor uptake PRRT

Kidney Uptake and Safety Profile: DOTATATE vs. DOTA-TOC

In the same preclinical comparative study, [¹¹¹In]-DOTA-NOC-ATE demonstrated significantly lower kidney uptake compared with [¹¹¹In-DOTA]-TOC in Lewis rats bearing AR4-2J tumors [1]. This reduction in renal accumulation is critical because the kidneys represent the dose-limiting organ for PRRT with radiolabeled somatostatin analogs. ¹⁷⁷Lu-oxodotreotide is almost exclusively eliminated by the kidneys, and together with bone marrow, kidneys are considered the primary organs at risk for toxicity [2].

Renal uptake Nephrotoxicity Biodistribution

Clinical Progression-Free Survival: ¹⁷⁷Lu-Oxodotreotide (Lutathera) vs. High-Dose Octreotide in NETTER-1 Phase III Trial

In the pivotal Phase III NETTER-1 trial, ¹⁷⁷Lu-oxodotreotide (Lutathera) plus long-acting octreotide (30 mg) was compared with high-dose long-acting octreotide (60 mg) in patients with SSTR-positive, progressive midgut neuroendocrine tumors [1][2]. At the primary analysis, median progression-free survival (PFS) was not reached in the Lutathera arm versus 8.4 months in the control arm (HR 0.21, p<0.0001) [3]. In long-term follow-up analysis, median PFS was 28.4 months for Lutathera versus 8.5 months for octreotide alone [4]. The objective response rate (ORR) was 19% for Lutathera versus 3% for octreotide (p=0.0008) [3].

Progression-free survival Neuroendocrine tumors PRRT

First-Line NETTER-2 Trial: ¹⁷⁷Lu-Oxodotreotide + Octreotide vs. High-Dose Octreotide Alone in Treatment-Naïve GEP-NETs

The Phase III NETTER-2 trial evaluated first-line treatment with ¹⁷⁷Lu-oxodotreotide (Lutathera) in combination with long-acting octreotide versus high-dose long-acting octreotide alone in patients with newly diagnosed SSTR-positive, Grade 2 and 3 advanced gastroenteropancreatic neuroendocrine tumors (GEP-NETs) [1]. The trial met its primary endpoint of progression-free survival (PFS) improvement [1]. The combination reduced the risk of disease progression or death by 72% (hazard ratio 0.28, 95% CI 0.18–0.42, p<0.0001) compared to high-dose octreotide monotherapy [2].

First-line therapy GEP-NET Progression-free survival

Optimal Research and Industrial Application Scenarios for Oxodotreotide Acetate (CAS 177943-89-4)


Preclinical Development of Next-Generation SSTR2-Targeted Radiopharmaceuticals

Oxodotreotide acetate serves as the gold-standard peptide backbone for radiolabeling with emerging therapeutic radionuclides (e.g., ²²⁵Ac, ²¹²Pb, ⁶⁷Cu) due to its established high SSTR2 affinity, efficient internalization, and favorable tumor-to-kidney biodistribution profile relative to DOTA-TOC [1][2]. Researchers developing novel theranostic pairs or exploring alternative chelators should use oxodotreotide acetate as the reference comparator to benchmark tumor uptake, internalization kinetics, and renal clearance against their novel constructs [1].

PET Imaging Tracer Synthesis for SSTR-Positive Tumor Detection and Staging

For facilities synthesizing ⁶⁸Ga-DOTATATE or ⁶⁴Cu-DOTATATE for preclinical PET imaging or clinical research, oxodotreotide acetate is the requisite precursor. Its rapid and efficient internalization (initiating within 2.5 minutes) ensures high tumor-to-background contrast in imaging studies [2]. The compound's well-characterized biodistribution and established clinical use in ⁶⁸Ga-DOTATATE PET/CT make it the preferred choice over DOTA-TOC or DOTA-NOC for translational imaging research where regulatory precedent and cross-study comparability are critical [3].

Peptide Receptor Radionuclide Therapy (PRRT) Efficacy Studies in NET Xenograft Models

In preclinical PRRT efficacy studies, oxodotreotide acetate labeled with ¹⁷⁷Lu or ⁹⁰Y provides a clinically validated benchmark. Studies demonstrate that ¹⁷⁷Lu-DOTATATE outperforms ⁹⁰Y-DOTATOC in small tumors (<10 mm diameter), achieving 97% energy absorption versus 66% for ⁹⁰Y due to the medium-energy β-emissions of ¹⁷⁷Lu [1]. This physical advantage, combined with the peptide's higher tumor uptake and lower kidney accumulation relative to DOTA-TOC [1], makes oxodotreotide acetate the backbone of choice for PRRT studies focused on micrometastatic disease or minimal residual tumor models.

Therapeutic Drug Monitoring and Pharmacokinetic Modeling of SSTR2-Targeted Agents

Given oxodotreotide acetate's exclusively renal elimination and the kidneys' status as the dose-limiting organ in PRRT, this peptide is ideal for pharmacokinetic and nephrotoxicity modeling studies [2]. Researchers investigating renal protection strategies (e.g., amino acid co-infusion protocols) or developing predictive dosimetry models should utilize oxodotreotide acetate due to the extensive clinical pharmacokinetic data available from the NETTER-1 and NETTER-2 trials [3][4], enabling robust correlation between preclinical findings and clinical outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

3 linked technical documents
Explore Hub


Quote Request

Request a Quote for DOTATATE acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.